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molecular formula C13H11BrN2O2 B8405267 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine

4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine

Cat. No. B8405267
M. Wt: 307.14 g/mol
InChI Key: DAIWYWQIBZFLGZ-UHFFFAOYSA-N
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Patent
US06479524B1

Procedure details

A suspension of 5.34 g (17.4 mmol) of N-(2-nitrophenyl)-4-bromo-2-methyl-aniline and 1.7 g of platinum on charcoal is stirred in 100 ml of dichloromethane and 100 ml of methanol at a hydrogen pressure of 3 bar for 1 hour. Then the catalyst is filtered off and the filtrate is evaporated down.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:12]=1[CH3:18])([O-])=O.CO.[H][H]>[Pt].ClCCl>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:12]=1[CH3:18]

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=C(C=C(C=C1)Br)C
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)NC1=C(C=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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